Cas no 1261925-27-2 (6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid)
6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 6-CHLORO-2-(4-CHLORO-3-CYANOPHENYL)BENZOIC ACID
- 3,4'-Dichloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid
- 6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid, 95%
- 1261925-27-2
- MFCD18321306
- DTXSID60690784
- 6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid
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- MDL: MFCD18321306
- Inchi: 1S/C14H7Cl2NO2/c15-11-5-4-8(6-9(11)7-17)10-2-1-3-12(16)13(10)14(18)19/h1-6H,(H,18,19)
- InChI Key: DVUSHOOUWCWJOJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C(=O)O)C1C=CC(=C(C#N)C=1)Cl
Computed Properties
- Exact Mass: 290.9853839Da
- Monoisotopic Mass: 290.9853839Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 61.1Ų
6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB328525-5 g |
6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid, 95%; . |
1261925-27-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB328525-5g |
6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid, 95%; . |
1261925-27-2 | 95% | 5g |
€1159.00 | 2025-04-21 |
6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid Suppliers
6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid
Introduction to 6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid (CAS No. 1261925-27-2)
6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid (CAS No. 1261925-27-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated benzoic acid moiety and a substituted phenyl group. The presence of these functional groups endows the molecule with a range of biological activities, making it a valuable candidate for various therapeutic applications.
The chemical structure of 6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid consists of a benzoic acid core with a 6-chloro substitution and a 4-chloro-3-cyanophenyl substituent at the 2-position. This arrangement provides the molecule with specific physicochemical properties that are crucial for its biological activity. The chloro and cyano groups are known to influence the compound's solubility, stability, and reactivity, which are essential factors in drug design and development.
Recent studies have highlighted the potential of 6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid as an inhibitor of various enzymes and receptors. One notable application is its use as an inhibitor of the enzyme cyclooxygenase (COX), which plays a central role in the inflammatory response. Research has shown that this compound can effectively reduce COX activity, thereby mitigating inflammation and pain. This property makes it a promising candidate for the development of nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, 6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid have also been extensively studied. In vitro and in vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is relatively high, and it demonstrates good tissue penetration, which is essential for effective drug delivery to target sites. These properties make it an attractive candidate for further preclinical and clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid in treating various diseases. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
Beyond its therapeutic applications, 6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid has also been explored for its potential use in diagnostic imaging. The unique electronic properties of the cyano group make it suitable for conjugation with imaging agents, such as fluorophores or radiolabels. This opens up possibilities for developing novel imaging probes that can be used to visualize specific biological processes or disease states.
In conclusion, 6-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid (CAS No. 1261925-27-2) is a versatile compound with a wide range of potential applications in medicine and diagnostics. Its unique chemical structure and favorable biological properties make it an exciting candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing healthcare solutions.
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